2,2-Dimethylpropyl ethyl phosphate
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Overview
Description
2,2-Dimethylpropyl ethyl phosphate is an organic compound with the molecular formula C7H17O4PThis compound is part of the organophosphate family, which is widely studied for its various applications in chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl ethyl phosphate can be achieved through the esterification of phosphoric acid with 2,2-dimethylpropanol and ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions often include heating the mixture under reflux to ensure complete reaction and high yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent and high-quality product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and yield of the industrial process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropyl ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite.
Substitution: The ethyl or 2,2-dimethylpropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite or hypophosphite derivatives.
Substitution: Various alkyl or aryl phosphates.
Scientific Research Applications
2,2-Dimethylpropyl ethyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropyl ethyl phosphate involves its interaction with various molecular targets, including enzymes and cellular membranes. The phosphate group can form strong hydrogen bonds and ionic interactions with biological molecules, leading to inhibition or modulation of enzyme activity. The compound may also affect cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylpropyl methyl phosphate
- 2,2-Dimethylpropyl isopropyl phosphate
- 2,2-Dimethylpropyl butyl phosphate
Uniqueness
2,2-Dimethylpropyl ethyl phosphate is unique due to its specific alkyl groups, which confer distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interaction with biological systems, making it suitable for specific applications that other similar compounds may not be able to fulfill .
Properties
CAS No. |
143642-89-1 |
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Molecular Formula |
C7H16O4P- |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2,2-dimethylpropyl ethyl phosphate |
InChI |
InChI=1S/C7H17O4P/c1-5-10-12(8,9)11-6-7(2,3)4/h5-6H2,1-4H3,(H,8,9)/p-1 |
InChI Key |
SDJCWFPXNUWIIN-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=O)([O-])OCC(C)(C)C |
Origin of Product |
United States |
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